molecular formula C7H14ClNO2 B3037796 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 61406-78-8

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B3037796
CAS RN: 61406-78-8
M. Wt: 179.64 g/mol
InChI Key: AJFFONDFZKSGAZ-UHFFFAOYSA-N
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Description

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 61406-78-8 . It has a molecular weight of 179.65 . The IUPAC name for this compound is 3,3-dimethylproline hydrochloride .


Synthesis Analysis

The synthesis of this compound involves several steps. In one example, the compound was synthesized by reacting 3-MepicH with lithium diisopropylamide (LDA) to form a dianion, which then underwent C-alkylation with 3-chlorobenzyl chloride . In another example, the compound was synthesized by reacting 3-methyl-2-butenal with sodium ethoxide in ethanol, followed by hydrogenation using a palladium catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(2)3-4-8-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . This indicates that the molecule consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom, and a carboxylic acid group attached to the 2nd carbon atom. The compound also includes a hydrochloride group.


Physical And Chemical Properties Analysis

This compound is a powder . . The compound is stable at room temperature and can be stored at temperatures between 2-8°C .

Advantages and Limitations for Lab Experiments

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. This compound is also readily available and relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a low melting point, which can cause it to decompose at high temperatures.

Future Directions

There are several future directions for research on 3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride. One area of interest is the development of new therapeutic applications for this compound. It has been suggested that this compound may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound modulates glutamate receptors and inhibits acetylcholinesterase. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to using this compound in lab experiments, it has several advantages, including high purity and stability. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Scientific Research Applications

3,3-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound has been used as a building block in the synthesis of various pharmaceutical compounds.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)3-4-8-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFFONDFZKSGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61406-78-8
Record name 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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